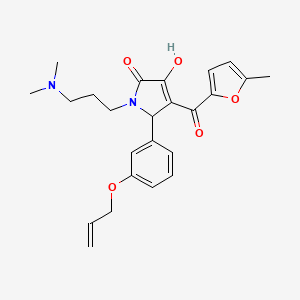

![molecular formula C16H18N6OS B2451789 2-((3-etil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)-N-feniletilacetmida CAS No. 1058238-87-1](/img/structure/B2451789.png)

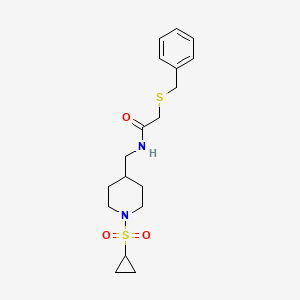

2-((3-etil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)-N-feniletilacetmida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide” is a derivative of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine . It is a part of a class of compounds known as triazolopyrimidines, which are known for their wide range of biological and pharmacological activities .

Aplicaciones Científicas De Investigación

¡Claro! Aquí tiene un análisis completo de las aplicaciones de investigación científica de 2-((3-etil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)-N-feniletilacetmida, también conocida como 2-({3-etil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il}sulfanil)-N-(2-feniletil)acetamida:

Investigación contra el cáncer

Este compuesto ha demostrado potencial como agente anticancerígeno, particularmente en el tratamiento del cáncer de mama. Los estudios que involucran el acoplamiento molecular y los modelos QSAR (Relación Cuantitativa Estructura-Actividad) han demostrado su capacidad para inhibir eficazmente el crecimiento de células cancerosas. La interacción del compuesto con receptores específicos de células cancerosas sugiere que podría desarrollarse como una terapia dirigida para el cáncer de mama .

Aplicaciones antimicrobianas

El andamiaje triazolo[4,5-d]pirimidina, que forma parte de este compuesto, se ha explorado por sus propiedades antimicrobianas. La investigación indica que los derivados de este andamiaje pueden actuar contra una variedad de cepas microbianas, incluidas bacterias y hongos. Esto convierte al compuesto en un candidato para desarrollar nuevos agentes antimicrobianos para combatir cepas resistentes .

Agentes antiinflamatorios

Los compuestos que contienen la estructura triazolo[4,5-d]pirimidina se han investigado por sus propiedades antiinflamatorias. La capacidad de estos compuestos para inhibir las vías inflamatorias y reducir la producción de citoquinas proinflamatorias los posiciona como posibles tratamientos para enfermedades inflamatorias como la artritis .

Investigación antioxidante

El potencial antioxidante de los derivados de triazolo[4,5-d]pirimidina ha sido objeto de investigación debido a su capacidad para eliminar radicales libres. Esta propiedad es crucial para prevenir el daño relacionado con el estrés oxidativo en las células, que está relacionado con diversas enfermedades crónicas, incluidos los trastornos neurodegenerativos y las enfermedades cardiovasculares .

Estudios de inhibición enzimática

Este compuesto se ha estudiado por su capacidad para inhibir enzimas específicas, como las quinasas y las proteasas, que desempeñan funciones críticas en varios procesos biológicos. Al inhibir estas enzimas, el compuesto puede modular las vías involucradas en enfermedades como el cáncer y las afecciones inflamatorias .

Agentes neuroprotectores

La investigación también ha explorado los efectos neuroprotectores de los derivados de triazolo[4,5-d]pirimidina. Estos compuestos han demostrado ser prometedores para proteger las neuronas del daño causado por el estrés oxidativo y la excitotoxicidad, que son comunes en enfermedades neurodegenerativas como el Alzheimer y el Parkinson .

Aplicaciones antivirales

El potencial antiviral de este compuesto es otra área de interés. Los estudios han indicado que los derivados de triazolo[4,5-d]pirimidina pueden inhibir la replicación de ciertos virus, lo que los convierte en posibles candidatos para el desarrollo de fármacos antivirales .

Diseño y desarrollo de fármacos

La estructura única de este compuesto lo convierte en un andamiaje valioso en el diseño de fármacos. Su versatilidad permite la modificación de varios grupos funcionales para mejorar sus propiedades farmacológicas, lo que lo convierte en un candidato prometedor para desarrollar nuevos agentes terapéuticos en múltiples áreas de enfermedad .

Direcciones Futuras

Triazolopyrimidines, including this compound, are a promising area of research for the development of new drugs . Future research could focus on further understanding the biological activity of these compounds, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This interaction likely involves the formation of hydrogen bonds between the compound and key amino acids in the CDK2 protein .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . Additionally, the compound may induce apoptosis, or programmed cell death, within the affected cells .

Pharmacokinetics

This suggests that the compound may have good bioavailability and can effectively reach its target cells .

Result of Action

The compound’s action results in significant inhibition of cell growth, particularly in MCF-7 and HCT-116 cell lines . It also induces apoptosis within these cells, leading to a decrease in their proliferation . The compound has shown superior cytotoxic activities against these cell lines compared to the control drug, sorafenib .

Análisis Bioquímico

Biochemical Properties

Related compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Related compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been shown to interact with various transporters and binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Related compounds have been shown to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS/c1-2-22-15-14(20-21-22)16(19-11-18-15)24-10-13(23)17-9-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZQBALKCFJABM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)SCC(=O)NCCC3=CC=CC=C3)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2451706.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2451709.png)

![Methyl 3-[2-(dimethylamino)acetamido]propanoate](/img/structure/B2451711.png)

![METHYL 4-{[(3-ETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2451715.png)

![tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B2451721.png)

![5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2451727.png)